An In-depth Technical Guide to 2'-Fluoro-4'-methylacetophenone (CAS: 29427-48-3)
An In-depth Technical Guide to 2'-Fluoro-4'-methylacetophenone (CAS: 29427-48-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Fluoro-4'-methylacetophenone, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its potential applications in drug discovery.
Core Compound Properties
2'-Fluoro-4'-methylacetophenone, also known as 1-(2-fluoro-4-methylphenyl)ethanone or 4-Acetyl-3-fluorotoluene, is a fluorinated aromatic ketone.[1] Its chemical structure and properties make it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 29427-48-3 | [1] |
| Molecular Formula | C₉H₉FO | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Boiling Point | 213.5°C at 760 mmHg | |
| Appearance | Colorless Liquid | |
| Purity | ≥96% | [1] |
| Synonyms | 1-(2-fluoro-4-methylphenyl)ethanone, 4-Acetyl-3-fluorotoluene | [1] |
Synthesis Protocol: Friedel-Crafts Acylation
The primary method for the synthesis of 2'-Fluoro-4'-methylacetophenone is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent in the presence of a Lewis acid catalyst. This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Synthesis of 2'-Fluoro-4'-methylacetophenone
This protocol is adapted from established methods for the Friedel-Crafts acylation of similar aromatic compounds.
Materials:
-
3-Fluorotoluene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to a gas trap to manage HCl gas evolution. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5°C using an ice bath.
-
Formation of Acylium Ion: Prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature below 10°C.
-
Acylation Reaction: Prepare a solution of 3-fluorotoluene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the 3-fluorotoluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench it by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2'-Fluoro-4'-methylacetophenone.
Caption: Experimental workflow for the synthesis of 2'-Fluoro-4'-methylacetophenone.
Applications in Drug Development
While specific biological activities of 2'-Fluoro-4'-methylacetophenone are not extensively documented in publicly available literature, its structural features suggest its utility as a key intermediate in the synthesis of more complex, biologically active molecules. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.
Potential as a Precursor for Bioactive Molecules
Derivatives of structurally similar acetophenones have shown a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. It is plausible that 2'-Fluoro-4'-methylacetophenone could serve as a starting material for the synthesis of novel compounds with therapeutic potential.
For instance, chalcones and their derivatives, which can be synthesized from acetophenones, are known to modulate various signaling pathways, including those involved in inflammation and cancer.
Caption: Logical workflow from intermediate to drug candidate.
Conclusion
2'-Fluoro-4'-methylacetophenone is a valuable chemical intermediate with established synthetic routes and significant potential for application in drug discovery and development. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its utility as a precursor for novel therapeutic agents. Future investigations into the biological activities of its derivatives are warranted to fully explore its potential in medicinal chemistry.
